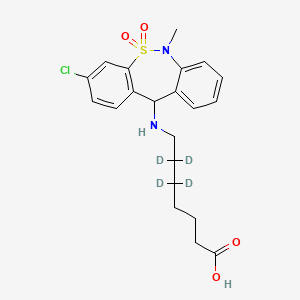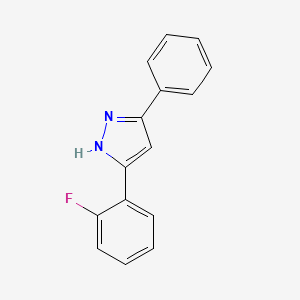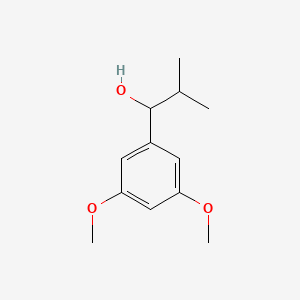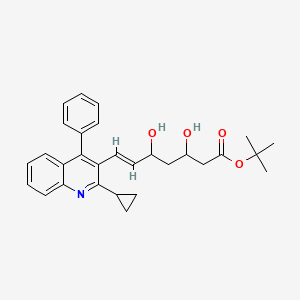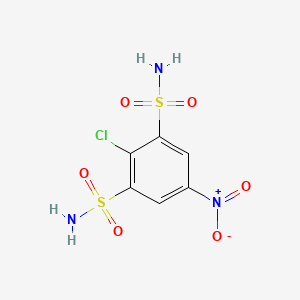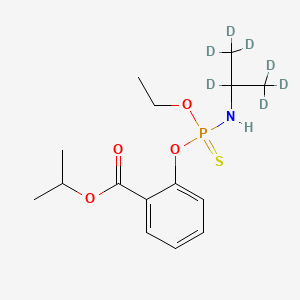
Isofenphos-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isofenphos-D7 is a stable isotope-labeled compound, specifically a deuterated form of Isofenphos. It is used primarily in scientific research to study the behavior and fate of Isofenphos in various environments. Isofenphos itself is an organophosphorus pesticide used to control pests on crops.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isofenphos-D7 involves the incorporation of deuterium atoms into the Isofenphos molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and ensure the safety of the workers and the environment.
化学反応の分析
Types of Reactions
Isofenphos-D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxo-isofenphos-D7, while reduction may produce hydroxy-isofenphos-D7.
科学的研究の応用
Isofenphos-D7 is used in a variety of scientific research applications, including:
Chemistry: It is used to study the chemical behavior and fate of Isofenphos in different environments. This includes understanding its degradation pathways and the formation of by-products.
Biology: It is used to study the biological effects of Isofenphos on various organisms. This includes understanding its toxicity and the mechanisms by which it affects biological systems.
Medicine: It is used in pharmacokinetic studies to understand how Isofenphos is absorbed, distributed, metabolized, and excreted in the body.
Industry: It is used in the development of new pesticides and in the monitoring of pesticide residues in food and the environment.
作用機序
The mechanism of action of Isofenphos-D7 involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This compound inhibits this enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This results in the paralysis and death of the target pests.
類似化合物との比較
Similar Compounds
Isofenphos-D7 is similar to other organophosphorus pesticides, including:
- Fenamiphos
- Coumaphos
- Parathion methyl
- Chlorpyrifos
- Dimethoate
- Profenfos
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which makes it particularly useful in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound in various environments, providing valuable insights into its behavior and effects.
特性
分子式 |
C15H24NO4PS |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
propan-2-yl 2-[ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)/i2D3,3D3,11D |
InChIキー |
HOQADATXFBOEGG-KDUSNLSVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NP(=S)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
正規SMILES |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
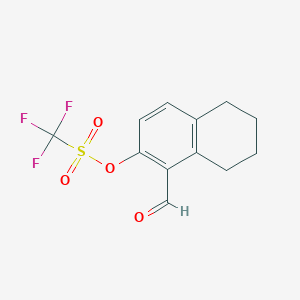
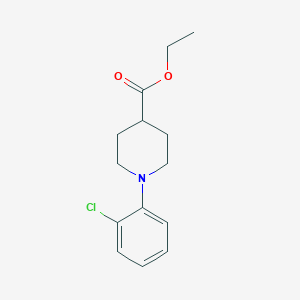
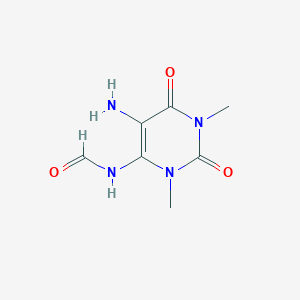
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)



